molecular formula C9H12O B1215980 Isopropoxybenzene CAS No. 2741-16-4

Isopropoxybenzene

Cat. No. B1215980
CAS RN: 2741-16-4
M. Wt: 136.19 g/mol
InChI Key: ZYNMJJNWXVKJJV-UHFFFAOYSA-N
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Description

Isopropoxybenzene, also known as (1-Methylethoxy)benzene or (propan-2-yloxy)benzene, is a chemical compound with the molecular formula C9H12O . It has an average mass of 136.191 Da and a monoisotopic mass of 136.088821 Da .


Molecular Structure Analysis

Isopropoxybenzene contains a total of 22 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Isopropoxybenzene is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 178.9±9.0 °C at 760 mmHg, and a flash point of 61.9±8.0 °C . It has a molar refractivity of 42.2±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 146.8±3.0 cm3 .

Scientific Research Applications

Antibacterial Activity

Isopropoxy benzene guanidine (IBG), a guanidine derivative of isopropoxybenzene, has been found to have antibacterial activity against multidrug-resistant bacteria .

Metabolite Identification

Studies have been conducted to identify potential metabolic pathways and metabolites of Isopropoxy benzene guanidine (IBG) in animals . The metabolic pathways of IBG in the rat liver microsomes involved O-dealkylation, oxygenation, cyclization, and hydrolysis .

Mechanism of Action

Target of Action

Isopropoxybenzene, also known as Isopropoxy Benzene Guanidine (IBG), primarily targets multidrug-resistant (MDR) bacteria . It has shown efficient antibacterial activity against both Gram-positive and Gram-negative pathogens .

Mode of Action

IBG interacts with its targets by binding to phosphatidylglycerol and cardiolipin, components of the bacterial cytoplasmic membrane . This interaction triggers damage to the cytoplasmic membrane, leading to the dissipation of proton motive force and accumulation of intracellular ATP . When combined with low levels of colistin, IBG enhances bacterial outer membrane permeability and increases the accumulation of reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by IBG involves the disruption of the bacterial cytoplasmic membrane . This disruption leads to downstream effects such as the dissipation of proton motive force and the accumulation of intracellular ATP . The combination of IBG with colistin also leads to an increase in the accumulation of reactive oxygen species .

Pharmacokinetics

A study has identified potential metabolic pathways and metabolites of ibg in rat liver microsomes . The metabolic pathways of IBG in the rat liver microsomes involved O-dealkylation, oxygenation, cyclization, and hydrolysis . Hydroxylation was identified as the main metabolic pathway of IBG in the liver microsomes .

Result of Action

The result of IBG’s action is the efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes . It has been suggested that IBG is a promising adjuvant of colistin, providing an alternative approach to address the prevalent infections caused by MDR Gram-negative pathogens .

Action Environment

It is known that the antibacterial activity of ibg can be enhanced when combined with colistin

Safety and Hazards

Isopropoxybenzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a flammable liquid .

properties

IUPAC Name

propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNMJJNWXVKJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181834
Record name Isopropyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2741-16-4
Record name (1-Methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2741-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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